[2,4'-Bipyridin]-5-amine [2,4'-Bipyridin]-5-amine
Brand Name: Vulcanchem
CAS No.: 834881-89-9
VCID: VC3361065
InChI: InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2
SMILES: C1=CC(=NC=C1N)C2=CC=NC=C2
Molecular Formula: C10H9N3
Molecular Weight: 171.2 g/mol

[2,4'-Bipyridin]-5-amine

CAS No.: 834881-89-9

Cat. No.: VC3361065

Molecular Formula: C10H9N3

Molecular Weight: 171.2 g/mol

* For research use only. Not for human or veterinary use.

[2,4'-Bipyridin]-5-amine - 834881-89-9

Specification

CAS No. 834881-89-9
Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
IUPAC Name 6-pyridin-4-ylpyridin-3-amine
Standard InChI InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2
Standard InChI Key BISAYVZXCGRCSZ-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1N)C2=CC=NC=C2
Canonical SMILES C1=CC(=NC=C1N)C2=CC=NC=C2

Introduction

Fundamental Properties and Identification

Basic Identification Parameters

[2,4'-Bipyridin]-5-amine is a heterocyclic organic compound that belongs to the bipyridine family, characterized by its two connected pyridine rings and an amino functional group. The connection between the pyridine rings occurs between the 2-position of one ring and the 4'-position of the other, creating a non-symmetrical molecule. This non-symmetrical nature distinguishes it from its better-studied isomer, 2,2'-bipyridin-5-amine . The amino group attached at the 5-position introduces additional reactivity and coordination potential to the basic bipyridine scaffold, making it interesting for various applications in synthetic and materials chemistry.

Physical and Chemical Data

The compound has a molecular formula of C₁₀H₉N₃, placing it in the category of low molecular weight heterocyclic nitrogen compounds. Based on structural analysis and comparison with similar compounds, [2,4'-Bipyridin]-5-amine would be expected to appear as a crystalline solid at room temperature with potential for color development upon exposure to light or air. The compound contains three nitrogen atoms - two in the respective pyridine rings and one in the amino group - which contribute to its basic character and hydrogen-bonding capabilities.

Structural Characteristics and Properties

Molecular Structure and Conformational Analysis

The molecular structure of [2,4'-Bipyridin]-5-amine features a key structural distinction in the connectivity pattern between the two pyridine rings. Unlike the 2,2'-bipyridine system which has both nitrogen atoms positioned for potential chelation, the 2,4' connectivity creates a non-chelating arrangement of nitrogen atoms. This structural difference significantly affects its coordination chemistry and reactivity profiles. The amino group at the 5-position introduces additional electron density into the system, influencing the electronic distribution across the aromatic rings. This structural arrangement creates a molecule with multiple potential binding sites for interactions with metals or other electron-deficient centers.

Physical Properties

While direct experimental data for [2,4'-Bipyridin]-5-amine is limited in the available literature, its physical properties can be reasonably estimated through comparison with similar compounds and structural analysis. The molecular weight of the compound is approximately 171.20 g/mol, consistent with its molecular formula C₁₀H₉N₃ . By comparison with its isomer 2,2'-bipyridin-5-amine, it would likely exhibit a density around 1.2 g/cm³ and a high boiling point exceeding 350°C at standard pressure . The compound would be expected to have limited water solubility but improved solubility in polar organic solvents such as methanol, ethanol, DMF, and DMSO.

Table 1: Estimated Physical Properties of [2,4'-Bipyridin]-5-amine

PropertyEstimated ValueBasis for Estimation
Molecular Weight171.20 g/molCalculated from molecular formula C₁₀H₉N₃
AppearanceCrystalline solidCommon for bipyridine derivatives
SolubilityModerate in polar organic solventsBased on polarity and functional groups
Melting Point180-210°C (estimated)Comparison with similar heterocyclic amines
UV AbsorptionStrong absorption bands in UV regionExpected due to aromatic and nitrogen-containing structure

Chemical Reactivity Profile

The chemical reactivity of [2,4'-Bipyridin]-5-amine is determined by three main structural features: the two pyridine nitrogen atoms, the carbon-carbon bipyridyl bond, and the primary amine group. The pyridine nitrogen atoms can function as hydrogen bond acceptors and coordination sites for metals. The primary amine group serves as both a hydrogen bond donor and a nucleophilic center for potential derivatization. This combination of features makes the compound particularly versatile in chemical transformations.

The amino group can undergo typical reactions of primary aromatic amines, including:

  • Diazotization to form diazonium salts

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Nucleophilic addition reactions

Comparison with Isomeric and Related Compounds

Structural Comparison with 2,2'-Bipyridin-5-amine

A critical distinction must be made between [2,4'-Bipyridin]-5-amine and its isomer 2,2'-bipyridin-5-amine (CAS: 160539-04-8). The latter has been more extensively studied and characterized in the literature . The key structural difference lies in the connectivity between the pyridine rings. In 2,2'-bipyridin-5-amine, both nitrogen atoms are positioned to potentially coordinate with a single metal center (bidentate chelation), whereas the 2,4' configuration in our compound of interest places the nitrogen atoms in positions less favorable for chelation with a single metal atom. This difference fundamentally affects the coordination chemistry of these compounds.

Comparison with 2,4'-Bipyridine

The parent compound 2,4'-bipyridine (without the amino group) provides some insight into the basic structural properties of our target molecule. 2,4'-Bipyridine has a molecular weight of 156.18 g/mol and is classified under CAS Registry Number 581-47-5 . The addition of an amino group at the 5-position increases the molecular weight by approximately 15 g/mol and significantly alters the electronic properties of the system. The amino group introduces electron density into the aromatic system through resonance effects, potentially increasing the basicity of the pyridine nitrogen atoms while simultaneously providing a site for hydrogen bonding and nucleophilic reactions.

Table 2: Comparison Between [2,4'-Bipyridin]-5-amine and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeatureNotable Property
[2,4'-Bipyridin]-5-amineC₁₀H₉N₃171.20 g/molAmino group at 5-position, 2,4' connectivityMultiple coordination sites
2,2'-Bipyridin-5-amineC₁₀H₉N₃171.20 g/molAmino group at 5-position, 2,2' connectivityPotential chelating ligand
2,4'-BipyridineC₁₀H₈N₂156.18 g/mol2,4' connectivity without amino groupNon-chelating coordination

Analytical Considerations

Spectroscopic Properties

The spectroscopic properties of [2,4'-Bipyridin]-5-amine would be characterized by distinct features attributable to its aromatic structure and amino functionality. UV-Visible spectroscopy would likely reveal strong absorption bands characteristic of π-π* transitions in the aromatic rings. The presence of an amino group would modify these absorptions compared to the parent bipyridine compound.

NMR spectroscopy would provide valuable structural information:

  • ¹H NMR would show distinct aromatic proton signals for the two non-equivalent pyridine rings

  • The amino group would give a characteristic signal, likely as a broad singlet

  • ¹³C NMR would reveal the carbon framework, with characteristic shifts for carbons adjacent to nitrogen atoms

Mass Spectrometric Analysis

Mass spectrometric analysis would provide confirmation of the molecular formula with a molecular ion peak at m/z 171. Fragmentation patterns would likely include loss of the amino group and cleavage of the inter-ring bond, creating characteristic fragment ions that could be used for identification purposes.

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